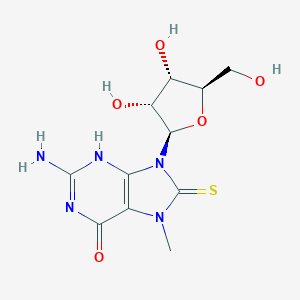

7,8-Dihydro-7-methyl-8-thioxoguanosine

描述

7,8-Dihydro-7-methyl-8-thioxoguanosine is a modified nucleoside characterized by a sulfur substitution at the 8-position (thioxo group) and a methyl group at the 7-position of the purine ring (Figure 1). This structural modification distinguishes it from canonical guanosine and oxidative damage products like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). The compound is listed among sugar-derived pharmaceuticals, though its biological roles and mechanisms remain less explored compared to well-studied analogs like 8-oxodG .

属性

CAS 编号 |

127794-14-3 |

|---|---|

分子式 |

C11H15N5O5S |

分子量 |

329.34 g/mol |

IUPAC 名称 |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8-sulfanylidene-1H-purin-6-one |

InChI |

InChI=1S/C11H15N5O5S/c1-15-4-7(13-10(12)14-8(4)20)16(11(15)22)9-6(19)5(18)3(2-17)21-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,13,14,20)/t3-,5-,6-,9-/m1/s1 |

InChI 键 |

RYCBQZRMWCNRMH-UUOKFMHZSA-N |

SMILES |

CN1C2=C(N=C(NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O |

手性 SMILES |

CN1C2=C(NC(=NC2=O)N)N(C1=S)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

规范 SMILES |

CN1C2=C(NC(=NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O |

同义词 |

7,8-dihydro-7-methyl-8-thioxoguanosine |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

Table 1: Structural Comparison of Modified Guanosine Derivatives

Key Observations :

- The methyl group in this compound may stabilize the dihydro structure, reducing spontaneous oxidation compared to 8-oxodG, which is prone to further oxidative damage .

- The thioxo group likely alters hydrogen-bonding capacity.

Research Findings :

- Replication Bypass: DNA polymerase η (Polη) efficiently replicates 8-oxoG by inserting cytosine, reducing mutagenesis. However, the methyl and thioxo groups in this compound may hinder polymerase activity or repair enzyme binding .

- Repair Efficiency : 8-oxodG is excised by OGG1, but the thioxo group’s bulkiness could impede glycosylase access, leading to persistent lesions (inferred from 8-oxodG repair studies) .

Analytical Challenges

- Detection: While 8-oxodG is quantified via UHPLC and chemical tagging , the sulfur atom in this compound may require adjusted chromatographic conditions (e.g., ion-pairing agents) or sulfur-specific mass spectrometry transitions .

准备方法

Nucleophilic Displacement and Thioxo Group Introduction

The synthesis commences with 2,6,8-trichloro-7-methylpurine (3), where the 8-chloro group undergoes nucleophilic displacement by a sulfur-containing reagent. This step capitalizes on the inherent reactivity hierarchy of purine halogens, with the 8-position being most susceptible to substitution. The reaction yields 2-chloro-8,9-dihydro-7-methyl-8-thioxopurin-6(1H)-one (5), establishing the thioxo functionality critical to the target compound.

Reaction Conditions :

Glycosylation via Vorbrüggen Procedure

Compound 5 is glycosylated with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose using the Vorbrüggen method, a cornerstone of nucleoside synthesis. This step forms the β-glycosidic bond between the purine and ribose moieties, yielding 2-chloro-8,9-dihydro-7-methyl-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-thioxopurin-6(1H)-one (6).

Mechanistic Insights :

-

Activation : The purine base is silylated (e.g., hexamethyldisilazane) to enhance nucleophilicity.

-

Coupling : A Lewis acid (e.g., trimethylsilyl triflate) facilitates ribofuranose attachment in anhydrous acetonitrile.

-

Stereochemistry : The reaction proceeds with high β-selectivity, consistent with typical Vorbrüggen outcomes.

Deprotection and Amination

The benzoyl-protected ribose in compound 6 is deprotected under mild basic conditions (e.g., methanolic ammonia), yielding 2-chloro-8,9-dihydro-7-methyl-9-β-D-ribofuranosyl-8-thioxopurin-6(1H)-one (7). Final amination with liquid ammonia at 150°C replaces the 2-chloro group with an amino group, producing this compound (2).

Critical Parameters :

-

Temperature Control : High-temperature amination ensures complete substitution while avoiding purine ring degradation.

-

Yield Optimization : Excess ammonia and extended reaction times maximize conversion efficiency.

Structural Characterization and Validation

X-ray Crystallographic Analysis

The structure of this compound was unequivocally confirmed via single-crystal X-ray diffraction. Key findings include:

-

Bond Lengths : The C8–S bond measures 1.68 Å, consistent with a thione (C=S) configuration.

-

Methyl Positioning : The N7-methyl group adopts a equatorial orientation, minimizing steric strain.

-

Hydrogen Bonding : The thioxo group participates in intramolecular hydrogen bonds with adjacent NH groups, stabilizing the dihydropurine conformation.

Comparative Analysis of Synthetic Approaches

While the described method remains the most documented route to this compound, alternative strategies merit consideration:

Reductive Pathways for Dihydropurine Formation

Reduction of oxidized purine precursors, as seen in 7,8-dihydro-8-methylpterin synthesis, could theoretically apply to guanosine analogs. However, such methods often lack the regioselectivity required for 8-thioxo group installation, making them less viable for this target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。